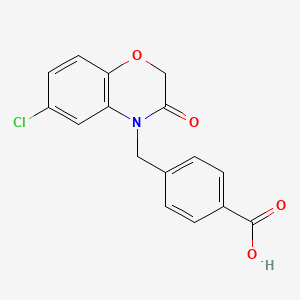

(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

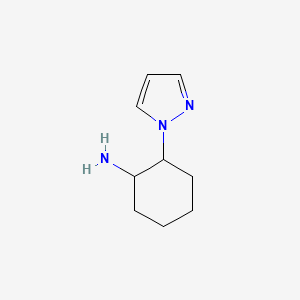

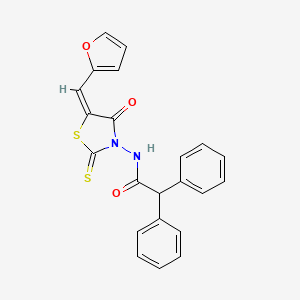

The compound (E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . For instance, the Knoevenagel condensation, a reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl compound, could be involved in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings . The furan and thiazolidine rings, along with the amide group, are likely to contribute significantly to the overall structure of the molecule .Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Furan derivatives are known for their reactivity, as they present a mono- or disubstituted furan ring in their structure .科学的研究の応用

Anticancer and Antiangiogenic Effects

(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide and its derivatives have demonstrated significant anticancer and antiangiogenic effects in scientific research. A study showed that novel thioxothiazolidin-4-one derivatives exhibited potent anticancer activity by inhibiting tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced ascites tumor volume, cell number, and increased the lifespan of mice bearing Ehrlich Ascites Tumor (EAT), also manifesting strong antiangiogenic effects (Chandrappa et al., 2010). Another study synthesized derivatives that demonstrated cytotoxicity and induced apoptosis in human leukemia cells, suggesting a potential for anticancer therapy (Chandrappa et al., 2009).

Antifibrotic Activity

Research on amino(imino)thiazolidinone derivatives, including this compound, revealed compounds with significant antifibrotic activity. These compounds showed potential as candidates for antifibrotic therapy, with activity levels comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives based on the thioxothiazolidin-3-yl structure were synthesized and evaluated for antimicrobial activity against a panel of bacteria, mycobacteria, and fungi. Some derivatives exhibited high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, highlighting their potential as antimicrobial agents (Krátký et al., 2017).

Anti-hyperglycemic Activity

A study on N-substituted-5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives reported significant anti-hyperglycemic activity in alloxan-induced diabetic mice. These compounds were effective in reducing blood glucose levels, comparable to pioglitazone, indicating their potential as anti-hyperglycemic agents (Mahapatra et al., 2016).

Antioxidant Properties

Novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides were synthesized and evaluated for their antioxidant activity. One compound demonstrated a radical scavenging ability of 88.9%, comparable to ascorbic acid, indicating its efficacy as an antioxidant agent (Lelyukh et al., 2021).

将来の方向性

作用機序

Target of Action

The compound, also known as “N-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide”, primarily targets the phosphoinositide 3-kinases (PI3Ks) , particularly PI3Kgamma . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound acts as a selective, ATP-competitive PI3Kgamma inhibitor . It binds to the catalytic and allosteric sites of PI3Kgamma, inhibiting its enzyme activity . The acidic NH group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part of the molecule play crucial roles in binding to PI3K and contribute to class IB PI3K selectivity .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting PI3Kgamma, the compound disrupts this pathway, leading to potential anti-cancer effects .

Result of Action

The inhibition of PI3Kgamma by this compound can lead to the suppression of cell growth and proliferation, potentially exerting anti-cancer effects . For instance, it has shown potent activities against HepG2 (a liver cancer cell line), A549 (a lung cancer cell line), MCF-7 (a breast cancer cell line), and HCT116 (a colon cancer cell line) .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the electrolyte pH and substrate concentration can affect the electrocatalytic conversion of similar furan compounds . .

特性

IUPAC Name |

N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S2/c25-20(19(15-8-3-1-4-9-15)16-10-5-2-6-11-16)23-24-21(26)18(29-22(24)28)14-17-12-7-13-27-17/h1-14,19H,(H,23,25)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHQBDKWTSGDRT-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)C(=CC4=CC=CO4)SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2-fluorobenzyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2872497.png)

![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide](/img/structure/B2872498.png)

![7-Oxaspiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2872504.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B2872505.png)

![5-(furan-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2872508.png)

![N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2872512.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine](/img/structure/B2872514.png)